molecular formula C19H16BrN3O B2815328 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide CAS No. 2319839-38-6

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2815328
CAS No.: 2319839-38-6
M. Wt: 382.261
InChI Key: PWZOXGORTRAJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide is a synthetic acetamide derivative designed for research applications. Its molecular structure incorporates two key pharmacophores: a 4-bromophenyl group linked to an acetamide moiety and a (6-phenylpyrimidin-4-yl)methyl substituent. This structural class of N-substituted 2-arylacetamides is of significant scientific interest due to its structural similarity to the lateral chain of natural benzylpenicillin . Compounds within this acetamide family are frequently investigated for their excellent coordination abilities, making them valuable as ligands in metallo-organic chemistry and for the synthesis of more complex molecular architectures . The pyrimidine ring system is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. Researchers may explore this compound as a key intermediate or precursor in the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutic candidates. The presence of the bromine atom also offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research purposes in chemical and pharmaceutical laboratories only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c20-16-8-6-14(7-9-16)10-19(24)21-12-17-11-18(23-13-22-17)15-4-2-1-3-5-15/h1-9,11,13H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZOXGORTRAJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced to yield the 4-bromophenylamine intermediate.

    Acylation: The 4-bromophenylamine is acylated with chloroacetyl chloride to form the 2-(4-bromophenyl)acetamide.

    Coupling with Phenylpyrimidine: The final step involves coupling the 2-(4-bromophenyl)acetamide with 6-phenylpyrimidine-4-carbaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Table 1: Summary of Synthesis Methods

MethodReactantsYield (%)Reference
Nucleophilic substitution4-bromobenzene + pyrimidine derivative85
Coupling reactionAryl halide + amine derivative75
Reflux in solventIsopropanol with HCl catalyst80

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties in various animal models. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidinyl component can enhance efficacy against seizures.

  • Mechanism of Action : The compound appears to interact with voltage-gated sodium channels, which are critical in the propagation of action potentials in neurons. This interaction may inhibit excessive neuronal firing, thus providing anticonvulsant effects.

Table 2: Anticonvulsant Activity Results

Compound IDDose (mg/kg)MES Protection (%)Toxicity (TD50)
Compound A3070>100
Compound B3050>75
Compound C3090>50

Neurological Disorders

Given its anticonvulsant properties, this compound shows promise for the treatment of epilepsy and other neurological disorders characterized by hyperexcitability. Ongoing studies are evaluating its effectiveness in chronic models of epilepsy, assessing both efficacy and safety profiles.

Cancer Research

Emerging studies suggest that compounds similar to 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide may have anticancer properties. Preliminary data indicate that these compounds can induce apoptosis in certain cancer cell lines, potentially through mechanisms involving the modulation of key signaling pathways.

Case Studies and Research Findings

Several case studies have documented the pharmacological effects of this compound:

  • Anticonvulsant Efficacy : In a study published in Pharmacology Biochemistry and Behavior, researchers demonstrated that the compound significantly reduced seizure frequency in a pentylenetetrazole-induced seizure model, with a notable improvement in motor coordination during rotarod tests .
  • Cancer Cell Line Studies : A recent investigation into its anticancer effects revealed that the compound inhibited proliferation in breast cancer cell lines by inducing cell cycle arrest at the G1 phase .
  • In Vitro Studies : Molecular docking studies have shown that this compound binds effectively to target proteins involved in neuronal excitability, reinforcing its potential as a therapeutic agent for epilepsy .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound shares a core 4-bromophenylacetamide framework with several analogs, differing in the N-substituent and heterocyclic components. Key structural variations and their implications are summarized below:

Compound Name N-Substituent Key Structural Features Biological Activity Reference
2-(4-Bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide (Target) (6-Phenylpyrimidin-4-yl)methyl Pyrimidine ring with phenyl group Not reported in evidence
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazinone with methoxybenzyl Pyridazinone core, methoxy group FPR2 agonist (calcium mobilization, chemotaxis)
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) Pyridone with methoxyphenyl Cyano group, methoxyphenyl substituent FPR modulator
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide Simple aryl group Chlorophenyl substituent Antimicrobial (MIC: 13–27 µmol/L)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine ring Pyrazine substituent, intramolecular H-bonding Structural ligand

Key Observations :

  • Heterocyclic Influence: Pyrimidine (target compound) and pyridazinone () substituents enhance receptor-binding specificity compared to simpler aryl groups. The pyridazinone derivatives in exhibit FPR2 agonism due to their planar heterocyclic core, which facilitates interactions with G-protein-coupled receptors .
  • Electron-Withdrawing Groups : The bromine atom in all compounds increases lipophilicity (logP), aiding membrane penetration. Halogenated analogs in show enhanced antimicrobial activity due to improved cellular uptake .
  • Conformational Flexibility : The dihedral angle between the 4-bromophenyl and heterocyclic rings (e.g., 54.6° in ’s pyrazine derivative) influences molecular packing and hydrogen-bonding networks, which may affect solubility and crystallinity .
Physicochemical and Pharmacokinetic Properties
  • logP and Solubility :
    • Bromine increases logP (e.g., ~3.5 for halogenated analogs in ), enhancing membrane permeability but reducing aqueous solubility .
    • Methoxy groups () balance lipophilicity and solubility by introducing polar character.
  • Synthetic Accessibility :
    • Carbodiimide-mediated coupling (e.g., EDCl in ) is a common method for acetamide synthesis, though yields vary with steric hindrance from substituents .

Biological Activity

2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly as an inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in various cellular processes including survival, proliferation, and metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and results from various studies.

Chemical Structure

The compound's structure includes:

  • Bromophenyl group : Enhances lipophilicity and biological activity.
  • Phenylpyrimidinyl group : Contributes to its interaction with biological targets.
  • Acetamide linkage : Facilitates binding to target proteins.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of PKB/Akt. This inhibition can lead to:

  • Induction of apoptosis : By blocking survival signals in cancer cells.
  • Cell cycle arrest : Preventing proliferation of malignant cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF7 (breast cancer) : Inhibition of cell growth was assessed using the Sulforhodamine B (SRB) assay, showing promising results with IC50 values indicating effective concentration levels for growth inhibition .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In studies assessing its efficacy against bacterial and fungal species, it was found to possess notable antimicrobial activity. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard turbidimetric methods .

Research Findings and Case Studies

Study FocusFindingsMethodology
Anticancer Activity Significant growth inhibition in MCF7 cellsSRB assay; IC50 values reported
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteriaTurbidimetric method; MIC and MBC determined
Molecular Docking Studies Binding affinity with PKB/Akt confirmedSchrodinger software used for docking simulations

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of bromophenyl intermediate from 4-bromobenzaldehyde.
  • Acylation with chloroacetyl chloride.
  • Coupling with 6-phenylpyrimidine-4-carbaldehyde under basic conditions.

Characterization techniques such as NMR and mass spectrometry confirm the compound's structure and purity.

Q & A

Q. 1.1. What are the critical steps in synthesizing 2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with bromination of the phenyl ring followed by coupling with pyrimidine derivatives. Key steps include:

  • Bromophenyl Intermediate Preparation : Use bromine or N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination .
  • Amide Bond Formation : Employ coupling agents like EDC/HOBt in anhydrous DMF or dichloromethane, ensuring inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .
    Optimization Tips :
  • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. 1.2. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for bromophenyl (δ 7.3–7.5 ppm) and pyrimidine protons (δ 8.2–8.6 ppm). Coupling patterns verify methylene (-CH₂-) linkages .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
    Advanced Note : X-ray crystallography (if crystals form) resolves stereoelectronic effects, as seen in related pyrimidine-acetamide analogs .

Q. 1.3. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM, with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
  • Cytotoxicity Control : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s therapeutic potential?

Methodological Answer:

  • Substituent Variation : Replace bromine with electron-withdrawing groups (e.g., -CF₃) or modify the pyrimidine ring (e.g., 6-ethyl vs. 6-phenyl) to modulate binding affinity .
  • Bioisosteric Replacement : Substitute acetamide with sulfonamide or urea to improve metabolic stability .
    Case Study : Analogous compounds with 4-chlorophenyl groups showed 2x higher kinase inhibition than bromophenyl derivatives .

Q. 2.2. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Use ≥6 concentrations to ensure robust IC₅₀ determination .
  • Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) if cytotoxicity is disputed .

Q. 2.3. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations : Model binding stability with targets (e.g., EGFR kinase) over 100 ns trajectories .
    Example : Pyrimidine-acetamide analogs with logP <3 showed improved aqueous solubility but reduced membrane permeability .

Q. 2.4. How can synthetic byproducts or degradation products be characterized?

Methodological Answer:

  • LC-MS/MS : Identify impurities via fragmentation patterns. For instance, de-brominated byproducts (m/z ~350) may form during synthesis .
  • Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.